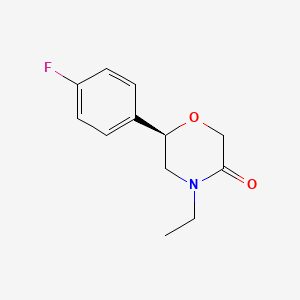
(6R)-4-Ethyl-6-(4-fluorophenyl)morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R)-4-Ethyl-6-(4-fluorophenyl)morpholin-3-one is a chemical compound that belongs to the class of morpholinones This compound is characterized by the presence of an ethyl group at the 4th position and a 4-fluorophenyl group at the 6th position on the morpholinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-4-Ethyl-6-(4-fluorophenyl)morpholin-3-one typically involves the following steps:
Formation of the Morpholinone Ring: The morpholinone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using an ethyl halide in the presence of a base.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(6R)-4-Ethyl-6-(4-fluorophenyl)morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halides, nucleophiles, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(6R)-4-Ethyl-6-(4-fluorophenyl)morpholin-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: The compound is used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (6R)-4-Ethyl-6-(4-fluorophenyl)morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(6R)-4-Ethyl-6-phenylmorpholin-3-one: Similar structure but lacks the fluorine atom.
(6R)-4-Methyl-6-(4-fluorophenyl)morpholin-3-one: Similar structure but has a methyl group instead of an ethyl group.
(6R)-4-Ethyl-6-(4-chlorophenyl)morpholin-3-one: Similar structure but has a chlorine atom instead of a fluorine atom.
Uniqueness
(6R)-4-Ethyl-6-(4-fluorophenyl)morpholin-3-one is unique due to the presence of both the ethyl group and the 4-fluorophenyl group, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
920801-64-5 |
|---|---|
Molecular Formula |
C12H14FNO2 |
Molecular Weight |
223.24 g/mol |
IUPAC Name |
(6R)-4-ethyl-6-(4-fluorophenyl)morpholin-3-one |
InChI |
InChI=1S/C12H14FNO2/c1-2-14-7-11(16-8-12(14)15)9-3-5-10(13)6-4-9/h3-6,11H,2,7-8H2,1H3/t11-/m0/s1 |
InChI Key |
SKQDTWMADINXAQ-NSHDSACASA-N |
Isomeric SMILES |
CCN1C[C@H](OCC1=O)C2=CC=C(C=C2)F |
Canonical SMILES |
CCN1CC(OCC1=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4r)-2-Amino-1,3',3'-Trimethyl-7'-(Pyrimidin-5-Yl)-3',4'-Dihydro-2'h-Spiro[imidazole-4,1'-Naphthalen]-5(1h)-One](/img/structure/B12636202.png)
![6-Chloro-5-[(3,5-dimethylphenyl)sulfanyl]-1H-indazole-4,7-dione](/img/structure/B12636203.png)
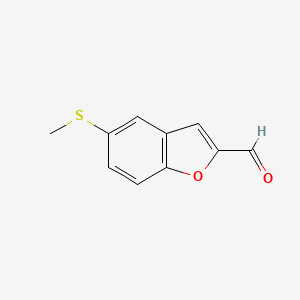
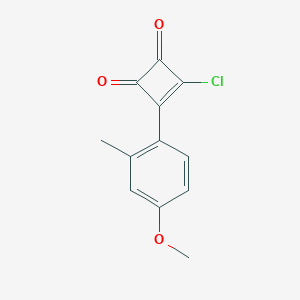
![1-Naphthaleneacetic acid, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl-, ethyl ester](/img/structure/B12636213.png)
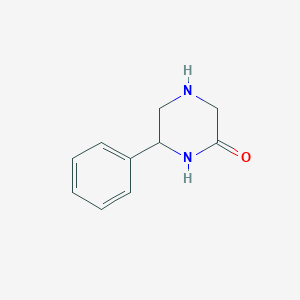

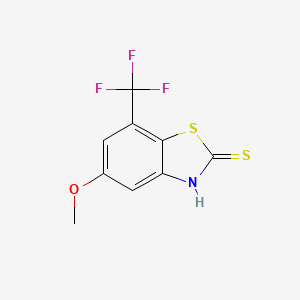

![1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(4-Methoxyphenyl)-2,4-dioxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12636246.png)
![({2-[4-(Morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12636262.png)
![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B12636269.png)
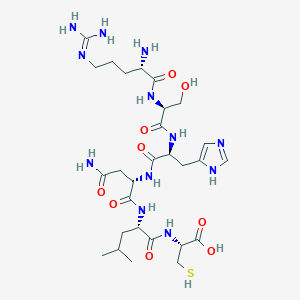
![1-[2-(Hex-1-yn-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B12636274.png)
